Mycophenolate mofetil (MMF) is a prodrug of mycophenolic acid (MPA), which has gained prominence due to its immunosuppressive properties, particularly in the context of organ transplantation. MMF has been approved for preventing renal allograft rejection and is now widely used in maintenance immunosuppressive therapy for various organ transplants. Its mechanism of action is distinct from other immunosuppressants, as it specifically inhibits the de novo pathway of purine synthesis, which is crucial for lymphocyte proliferation. This targeted approach allows MMF to suppress immune responses effectively while minimizing the impact on other rapidly dividing cell lines6.
MMF is primarily used to prevent acute and chronic allograft rejection in kidney, pancreas, liver, and heart transplantation. Its nonnephrotoxic nature and lack of induction of fibrogenic factors like transforming growth factor-beta make it a favorable option compared to calcineurin inhibitors. MMF has also shown efficacy in reducing arterial smooth muscle cell proliferation, which contributes to graft proliferative arteriopathy, and may delay the onset or progression of graft atherosclerosis156.
MMF has been found to be beneficial in the treatment of autoimmune diseases such as lupus nephritis. In murine models, MMF treatment led to a significant reduction in albuminuria and glomerulonephritis severity. It also decreased the binding of immune complexes in the glomerular capillary wall, indicating a potential mechanism by which MMF suppresses the development of lupus glomerulonephritis8.
Beyond its immunosuppressive actions, MMF has demonstrated antifibrotic properties. It inhibits the proliferation of various non-immune cell lines, including smooth muscle cells, renal tubular cells, mesangial cells, and fibroblasts. In animal studies, MMF ameliorated renal lesions in immune-mediated diseases and was effective in non-immune-mediated renal damage. In humans, MMF has shown promise in reducing proteinuria in steroid-resistant nephrotic syndrome and in the prevention and treatment of chronic allograft nephropathy and calcineurin inhibitor toxicity4.
While MPA is currently used as an immunosuppressant, its anticancer action has been explored due to its ability to inhibit IMPDH. New analogs of MPA have been synthesized to improve binding affinity and exhibit enhanced cytotoxicity in tumor cell lines, suggesting a potential role for MPA and its derivatives as anticancer agents7.
MMF has been reported to have synergistic activity with other agents, such as valganciclovir for treating cytomegalovirus infection. Additionally, in experimental animals, MMF combined with angiotensin-converting enzyme inhibitors or angiotensin II receptor antagonists may prevent progression toward end-stage renal disease in chronic allograft, lupus, and diabetic nephropathies1.
Methyl mycophenolate is classified as an immunosuppressive agent derived from mycophenolic acid. It is chemically categorized under the class of compounds known as benzoic acid derivatives. The compound has the molecular formula and is recognized for its role in preventing organ rejection in transplant patients by inhibiting lymphocyte proliferation.
The synthesis of methyl mycophenolate typically involves several key steps:
Methyl mycophenolate features a complex molecular structure characterized by:
The structural formula can be represented as follows:
Methyl mycophenolate participates in various chemical reactions:
Methyl mycophenolate exerts its immunosuppressive effects primarily through the inhibition of inosine monophosphate dehydrogenase (IMPDH), an enzyme critical for purine synthesis in lymphocytes. By inhibiting this enzyme:
Methyl mycophenolate exhibits several notable physical and chemical properties:
Methyl mycophenolate is primarily used in clinical settings for:
Methyl Mycophenolate (C₁₈H₂₂O₆; CAS 31858-66-9) is formally designated as methyl (4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoate [3] [7] [10]. Its core structure comprises:
Table 1: Key Molecular Descriptors of Methyl Mycophenolate
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₂O₆ |
Molecular Weight | 334.37 g/mol |
Systematic Name | Methyl (4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoate |
Stereochemistry | (E)-isomer predominant; (Z)-isomer possible but less stable |
CAS Registry (E-isomer) | 31858-66-9 |
CAS Registry (E/Z mixture) | 24243-40-1 |
Isomeric variants primarily arise from the C4–C5 double bond geometry. The (E)-isomer is thermodynamically favored and biologically relevant, while the (Z)-isomer may form during synthesis but exhibits reduced stability [9]. Nuclear Magnetic Resonance (NMR) and X-ray crystallography confirm the (E)-configuration in the natural product isolated from Phaeosphaeria spartinae [3] [8].
Methyl Mycophenolate is a white to off-white crystalline solid with a melting point of 105–106°C [7] [10]. Its physicochemical behavior is critical for handling and analytical applications:
Table 2: Physicochemical Properties of Methyl Mycophenolate
Property | Value | Conditions/Notes |
---|---|---|
Melting Point | 105–106°C | Capillary method [10] |
Boiling Point | 540.5±50.0°C (Predicted) | Not experimentally verified [10] |
Density | 1.222±0.06 g/cm³ (Predicted) | Computational estimation [10] |
pKa | 9.87±0.20 (Predicted) | Phenolic hydroxyl group [10] |
Solubility in DMSO | 299.07 mM (100 mg/mL) | Hygroscopic; use anhydrous [8] |
Solubility in Water | <1 mg/mL | Poorly soluble [10] |
Methyl Mycophenolate shares structural motifs with clinically significant mycophenolate derivatives but differs in pharmacological intent:
Functionally, Methyl Mycophenolate serves as:
In contrast, MPA and MMF are immunosuppressants targeting IMP dehydrogenase in lymphocytes. Their therapeutic use in transplantation and autoimmune diseases is well-established, whereas Methyl Mycophenolate remains a research compound without clinical applications [4] [5] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7